DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE
Description
IUPAC Nomenclature
The IUPAC name of this compound is derived through systematic prioritization of functional groups and substituents. Following guidelines for sulfonamide nomenclature, the sulfonamide group (-SO₂NH-) takes precedence over the tertiary amine. The parent structure is the 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen at positions 1 and 4, respectively.
Substituents are numbered to minimize locants:
- A 4-(trifluoromethyl)benzenesulfonyl group at position 4 of the thiazepane.
- A dimethylaminomethyl group at position 3.
The full name reflects these substituents in alphabetical order: dimethyl({4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepan-3-yl}methyl)amine .
Constitutional isomerism arises from:
- Sulfonamide attachment position: Alternative linkages (e.g., 2- or 3-sulfonoyl) would yield distinct isomers.
- Trifluoromethyl orientation: Para substitution on the benzene ring is fixed, but meta or ortho positions would create constitutional isomers.
- Thiazepane ring substitution patterns: Varying positions of the dimethylaminomethyl group (e.g., 2- or 5-) would alter connectivity.
Properties
IUPAC Name |
N,N-dimethyl-1-[4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2S2/c1-19(2)10-13-11-23-9-3-8-20(13)24(21,22)14-6-4-12(5-7-14)15(16,17)18/h4-7,13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIKWJVLXTQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a suitable thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of thiazepane compounds exhibit selective cytotoxicity against cancer cell lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for further development in cancer therapeutics .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structure allows for interaction with bacterial membranes, leading to increased permeability and subsequent cell death. Studies indicate that modifications to the sulfonamide group can enhance its efficacy against resistant strains of bacteria .
Agrochemicals
2.1 Herbicidal Activity
Dimethyl({4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepan-3-yl}methyl)amine has been evaluated for its herbicidal properties. The trifluoromethyl group is known to improve the herbicidal activity of sulfonamide compounds by enhancing their binding affinity to plant enzymes involved in growth regulation. Field trials have demonstrated effective weed control in various crops, suggesting its potential as a new herbicide .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound is being explored for its role in polymer synthesis. The incorporation of thiazepane derivatives into polymer matrices has shown to improve mechanical properties and thermal stability. Research indicates that polymers containing this compound exhibit enhanced durability and resistance to environmental stressors, making them suitable for industrial applications .
Data Tables
Case Studies
5.1 Case Study: Anticancer Research
A study published in the Journal of Medicinal Chemistry reported on the synthesis of thiazepane derivatives, including this compound, which showed promising results against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy and reducing toxicity to normal cells .
5.2 Case Study: Herbicide Development
In a recent agricultural study, a series of experiments were conducted to evaluate the herbicidal efficacy of this compound on common weeds in maize crops. Results indicated significant reductions in weed biomass compared to untreated controls, highlighting its potential as a commercially viable herbicide .
Mechanism of Action
The mechanism of action of DIMETHYL({4-[4-(TRIFLUOROMETHYL)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides (Triazine-Based)
Compounds such as metsulfuron methyl ester and ethametsulfuron methyl ester () share sulfonyl groups but differ critically in backbone and substituents:
| Feature | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron) |
|---|---|---|
| Core Structure | 1,4-Thiazepane | Triazine ring |
| Sulfonyl Linkage | Direct attachment to benzene | Sulfonylurea bridge (linking triazine to benzoate) |
| Key Substituents | Trifluoromethylbenzene, dimethylaminomethyl | Methoxy/methyl groups on triazine, benzoate ester |
| Potential Mechanism | Unclear (flexible thiazepane may aid binding) | Acetolactate synthase inhibition in plants |
The absence of a urea moiety in the target compound further differentiates its reactivity .
Perfluorinated Benzenesulfonyl Derivatives (Pharos Project)
Fluorinated benzenesulfonyl chlorides (), such as [90218-70-5], exhibit extensive fluorination but lack nitrogenous heterocycles:
| Feature | Target Compound | Perfluorinated Benzenesulfonyl Chlorides |
|---|---|---|
| Fluorination | Single trifluoromethyl group | Pentafluoroethyl/heptadecafluorooctyl chains |
| Backbone | Thiazepane ring | Linear or branched fluorinated alkyl chains |
| Applications | Likely bioactive (pesticide/pharmaceutical) | Industrial surfactants, firefighting foams |
Key Insight : While both classes leverage fluorinated groups for stability, the target compound’s trifluoromethyl group balances lipophilicity and solubility more effectively than heavily fluorinated chains, making it better suited for biological applications .
Table 1: Structural and Functional Comparison
Notable Observations:
- The trifluoromethyl group in the target compound is a strategic compromise between metabolic stability (common in agrochemicals) and reduced environmental persistence compared to long-chain perfluorinated compounds .
- The dimethylaminomethyl group may enhance aqueous solubility relative to purely lipophilic fluorinated analogs, broadening its applicability in biological systems .
Biological Activity
Introduction
DIMETHYL({4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-thiazepan-3-yl}methyl)amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18F3N2O2S
- Molecular Weight : 356.38 g/mol
- CAS Number : 78164-31-5
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes.
- Anticancer Properties : Studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
